molecular formula C9H9ClO3 B2730998 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone CAS No. 75717-53-2

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Cat. No.: B2730998
CAS No.: 75717-53-2
M. Wt: 200.62
InChI Key: XDJYHQZFRFJSSV-UHFFFAOYSA-N
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Description

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO3 and its molecular weight is 200.62. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO3/c1-13-6-2-3-8(11)7(4-6)9(12)5-10/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJYHQZFRFJSSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)O)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone (CAS: 75717-53-2), a specialized


-haloketone intermediate used in the synthesis of benzofuran-3-ones and related heterocyclic pharmacophores.

Core Identity & Synthetic Utility in Heterocyclic Chemistry

Executive Summary

2-Chloro-2'-hydroxy-5'-methoxyacetophenone is a bifunctional building block characterized by an electrophilic


-chloro ketone moiety and a nucleophilic ortho-phenolic hydroxyl group. This "push-pull" reactivity makes it an ideal precursor for intramolecular cyclization reactions, specifically for generating 6-methoxybenzofuran-3(2H)-one  scaffolds. These scaffolds are critical in the development of antifungal agents (e.g., griseofulvin analogs), anti-inflammatory drugs, and phytoalexin derivatives.

Chemical Identity & Physiochemical Properties[1][2][3]

PropertyData
IUPAC Name 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone
CAS Number 75717-53-2
Molecular Formula

Molecular Weight 200.62 g/mol
Appearance White to pale yellow crystalline solid
Melting Point 83–84 °C (Lit.)[1][2]
Solubility Soluble in

, DMSO, EtOAc; sparingly soluble in water
pKa (Phenol) ~7.5–8.0 (lowered by intramolecular H-bond)
Structural Analysis

The molecule features a 1,2,4-substitution pattern on the benzene ring:

  • Position 1 (Acyl): The electron-withdrawing carbonyl group activates the ring but is moderated by the electron-donating substituents.

  • Position 2 (Hydroxyl): Forms a strong intramolecular hydrogen bond with the carbonyl oxygen (

    
    ), locking the conformation and reducing the basicity of the carbonyl.
    
  • Position 5 (Methoxy): An electron-donating group (EDG) that increases electron density at the ortho and para positions relative to itself, facilitating electrophilic aromatic substitution during synthesis.

Synthetic Pathways[1][4][5]

The synthesis of 2-Chloro-2'-hydroxy-5'-methoxyacetophenone generally proceeds via two primary routes: direct Friedel-Crafts acylation/chlorination or the Houben-Hoesch reaction.

Route A: Stepwise Acylation & Chlorination (Standard Protocol)

This route utilizes 4-methoxyphenol (hydroquinone monomethyl ether) as the starting material.

  • Acylation: 4-Methoxyphenol is acetylated (using acetic anhydride) and subjected to a Fries rearrangement (with

    
    ) to yield 2'-hydroxy-5'-methoxyacetophenone .
    
  • 
    -Chlorination:  The acetophenone intermediate is chlorinated at the alpha position using sulfuryl chloride (
    
    
    
    ) or copper(II) chloride (
    
    
    ).
Route B: Direct Houben-Hoesch Condensation

A more direct approach involves the reaction of 4-methoxyphenol with chloroacetonitrile in the presence of boron trichloride (


) and aluminum chloride (

).
Visualization of Synthetic Workflow

SynthesisPathways Start 4-Methoxyphenol (Hydroquinone monomethyl ether) Inter1 2'-Hydroxy-5'-methoxyacetophenone Start->Inter1 Ac2O, then AlCl3 (Fries Rearrangement) Target 2-Chloro-2'-hydroxy- 5'-methoxyacetophenone (CAS 75717-53-2) Start->Target ClCH2CN, BCl3, AlCl3 (Houben-Hoesch) Inter1->Target SO2Cl2 or CuCl2 (Alpha-Chlorination) Benzofuran 6-Methoxybenzofuran-3(2H)-one Target->Benzofuran NaOAc/EtOH (Cyclization)

Figure 1: Synthetic pathways converting 4-methoxyphenol to the target


-chloroketone and its downstream cyclization.

Experimental Protocols

Protocol 1: Synthesis via -Chlorination

Reagents: 2'-Hydroxy-5'-methoxyacetophenone (1.0 eq), Sulfuryl Chloride (


, 1.1 eq), Dichloromethane (DCM).
  • Dissolution: Dissolve 10.0 g of 2'-hydroxy-5'-methoxyacetophenone in 100 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.

  • Addition: Cool the solution to 0°C. Add

    
     dropwise over 30 minutes. The reaction is exothermic; maintain temperature <5°C.
    
  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2).

  • Quench: Pour the reaction mixture into ice-cold water (200 mL). Extract the organic layer and wash with saturated

    
     (to remove acid) and brine.
    
  • Purification: Dry over

    
    , concentrate in vacuo, and recrystallize from ethanol to yield white needles.
    
    • Yield Target: 85–90%

    • Validation: 1H NMR should show the disappearance of the methyl ketone singlet (~2.6 ppm) and appearance of the

      
       singlet (~4.7 ppm).
      
Protocol 2: Cyclization to 6-Methoxybenzofuran-3(2H)-one

Context: This is the primary application of the target compound.

  • Setup: Dissolve 2-chloro-2'-hydroxy-5'-methoxyacetophenone (5.0 mmol) in ethanol (20 mL).

  • Base Addition: Add anhydrous Sodium Acetate (NaOAc, 10.0 mmol).

  • Reflux: Heat to reflux for 1–2 hours. The intramolecular

    
     reaction displaces the chloride.[3]
    
  • Isolation: Cool to room temperature. The product often precipitates. If not, concentrate and add water. Filter the solid.[4][5][6]

Reactivity Profile & Mechanistic Insights

The "Push-Pull" Cyclization Mechanism

The utility of this compound stems from the proximity of the nucleophilic phenoxide (generated in situ) to the electrophilic


-carbon.
  • Deprotonation: A weak base (e.g., acetate or carbonate) removes the phenolic proton. The acidity of this proton is enhanced by the H-bond to the carbonyl.

  • Nucleophilic Attack: The phenoxide oxygen attacks the

    
    -carbon carrying the chlorine atom.[3]
    
  • Ring Closure: Chloride is ejected as a leaving group, forming the 5-membered furanone ring.[3]

Figure 2: Mechanistic flow of the Williamson-type ether synthesis leading to ring closure.

Spectroscopic Validation (Inferred)
  • 1H NMR (

    
    ): 
    
    • 
       3.82 (s, 3H, 
      
      
      
      )
    • 
       4.75 (s, 2H, 
      
      
      
      ) – Diagnostic Peak
    • 
       6.95 (d, 1H, Ar-H, ortho to OMe)
      
    • 
       7.10 (dd, 1H, Ar-H)
      
    • 
       7.25 (d, 1H, Ar-H, ortho to C=O)
      
    • 
       11.50 (s, 1H, OH, exchangeable)
      

Applications in Drug Development

Antifungal Pharmacophores

The benzofuran-3-one core derived from this intermediate is structurally homologous to the A-ring of Griseofulvin , a classic antifungal agent. Researchers utilize this scaffold to synthesize:

  • Aurones: Condensation of the benzofuranone with benzaldehydes yields aurones, which exhibit potent antifungal and antioxidant activities.

  • Spiro-heterocycles: Further functionalization at the C2 position can yield spiro-fused compounds with high affinity for fungal microtubules.

Kinase Inhibitors

Substituted benzofurans are explored as inhibitors of various protein kinases. The 5-methoxy group (becoming the 6-methoxy in the benzofuran) provides a handle for hydrogen bonding within the ATP-binding pocket of enzymes.

Safety & Handling

  • Lachrymator: Like most

    
    -haloketones (e.g., phenacyl chloride), this compound is a potent lachrymator. It causes severe eye and respiratory irritation.
    
  • Handling: Always handle in a functioning fume hood. Wear chemical-resistant gloves (Nitrile) and safety goggles.

  • Storage: Store at 2–8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis or degradation.

References

  • PubChem. (2025). Compound Summary: 2'-Hydroxy-5'-methoxyacetophenone derivatives. Retrieved from [Link]

Sources

A Technical Guide to the Solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, a key intermediate in pharmaceutical synthesis.[1] In the absence of extensive published quantitative solubility data, this document establishes a predictive framework based on the compound's physicochemical properties and the fundamental principles of solute-solvent interactions. We present a theoretical assessment of its solubility across a spectrum of common organic solvents, categorized by polarity and hydrogen bonding capability. To empower researchers with practical tools, this guide features a detailed, field-proven experimental protocol for the quantitative determination of solubility using the gold-standard shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis. This document is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's behavior in solution to facilitate process development, reaction optimization, and formulation studies.

Introduction: The Strategic Importance of Solubility

2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone is an α-haloketone, a class of compounds recognized as valuable building blocks in organic synthesis due to their high reactivity.[1] Its structural motifs—a phenolic hydroxyl group, a methoxy ether, and a reactive chloroacetyl group—make it a versatile precursor for a wide range of more complex molecules, including potential active pharmaceutical ingredients (APIs).[1][2]

In any chemical process, from synthesis to purification and formulation, understanding a compound's solubility is a critical, rate-limiting step.[3] Poor solubility can lead to challenges in reaction kinetics, inefficient purification through crystallization, and ultimately, poor bioavailability in drug candidates.[4] Therefore, a robust understanding of how 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone interacts with various organic solvents is paramount for its effective utilization. This guide bridges the current information gap by providing a predictive analysis and a clear, actionable methodology for experimental validation.

Physicochemical Properties & Theoretical Solubility Profile

To predict the solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, we must first analyze its molecular structure and inherent physicochemical properties.

Compound Structure:

  • Name: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

  • CAS Number: 75717-53-2[5]

  • Molecular Formula: C₉H₉ClO₃

  • Molecular Weight: 200.62 g/mol

The molecule possesses distinct regions that dictate its interaction with solvents:

  • Polar, Protic Region: The phenolic hydroxyl (-OH) group is a potent hydrogen bond donor and acceptor.

  • Polar, Aprotic Regions: The ketone (C=O) and methoxy (-OCH₃) groups are hydrogen bond acceptors.

  • Aromatic Ring: The benzene ring contributes to van der Waals forces and can participate in π-π stacking interactions.

  • Halogen: The chlorine atom adds a degree of polarity.

The fundamental principle governing solubility is that "like dissolves like."[6][7] This means a solute will dissolve best in a solvent that has similar intermolecular forces.[8] Based on the structure of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, we can predict its behavior.

Predicted Solubility in Common Organic Solvents

The presence of strong hydrogen-bonding groups suggests high solubility in polar protic and polar aprotic solvents. Conversely, its polarity and inability to interact favorably with nonpolar molecules suggest poor solubility in nonpolar hydrocarbon solvents.

Table 1: Predicted Solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in Various Organic Solvents

Solvent ClassSolvent ExampleKey Intermolecular ForcesPredicted SolubilityRationale
Polar Protic Methanol, EthanolHydrogen Bonding, Dipole-DipoleHigh to Very High The solvent's -OH group can act as both a hydrogen bond donor and acceptor, interacting strongly with the solute's -OH, C=O, and -OCH₃ groups.
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO), Acetonitrile (ACN), Ethyl AcetateDipole-DipoleHigh These solvents are strong hydrogen bond acceptors and have significant dipole moments, allowing for favorable interactions with the polar regions of the solute.[6]
Slightly Polar Dichloromethane (DCM), ChloroformDipole-Dipole, London DispersionModerate to High These chlorinated solvents can interact with the polar parts of the molecule. The chloroacetyl group of the solute is compatible with these solvents.
Nonpolar Aromatic Toluene, BenzeneLondon Dispersion, π-π stackingLow to Moderate The aromatic ring of the solute can interact favorably with the aromatic solvent, but the polar functional groups will be poorly solvated, limiting overall solubility.
Nonpolar Aliphatic Hexane, HeptaneLondon DispersionVery Low / Insoluble The significant mismatch in polarity and the inability of these solvents to form hydrogen bonds or strong dipole interactions will result in very poor solvation.[7]

Logical Framework for Solubility Determination

The process of determining solubility involves establishing an equilibrium between the undissolved solid and the saturated solution, followed by accurate quantification of the dissolved solute. This workflow ensures that the measured value represents the true thermodynamic solubility.[9]

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantification Solute Excess Solid Solute ShakeFlask Shake-Flask Incubation (e.g., 24-72h at 25°C) Solute->ShakeFlask Solvent Selected Organic Solvent Solvent->ShakeFlask Filter Syringe Filtration (0.22 µm PVDF/PTFE) ShakeFlask->Filter Saturated Solution Dilute Dilution of Filtrate Filter->Dilute Clarified Filtrate HPLC HPLC Analysis Dilute->HPLC Result Calculate Solubility (mg/mL) HPLC->Result Peak Area CalCurve Calibration Curve CalCurve->Result

Caption: Workflow for experimental solubility determination.

Experimental Protocol: Thermodynamic Solubility via Shake-Flask Method

This section details the gold-standard shake-flask method for determining the equilibrium solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone.[9][10] The protocol is designed to be self-validating by ensuring equilibrium is reached and that quantification is accurate.

Materials and Equipment
  • 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (solid, >98% purity)

  • Selected organic solvents (HPLC grade)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control[10]

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringes (glass or polypropylene)

  • Syringe filters (0.22 or 0.45 µm, PTFE or other solvent-compatible membrane)[11]

  • High-Performance Liquid Chromatography (HPLC) system with UV detector

  • HPLC column (e.g., C18 reverse-phase)

Step-by-Step Methodology

Part A: Sample Preparation and Equilibration

  • Weighing: Accurately weigh an excess amount of the solid compound (e.g., 20-30 mg) into a glass vial. The key is to ensure that undissolved solid remains at the end of the experiment.[12]

  • Solvent Addition: Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.

  • Sealing: Tightly cap the vial to prevent solvent evaporation.

  • Agitation: Place the vials on an orbital shaker set to a constant speed (e.g., 250 RPM) and temperature (e.g., 25 °C).[12]

  • Equilibration: Allow the mixture to shake for at least 24 hours. For compounds that may have stable polymorphs or slow dissolution kinetics, extending this to 48 or 72 hours is recommended to ensure thermodynamic equilibrium is reached.[9][12] A preliminary time-to-equilibrium study can be conducted by taking measurements at various time points (e.g., 8, 16, 24, 48 hours) to confirm the concentration has plateaued.[10]

Part B: Sample Separation and Analysis

  • Sedimentation: After incubation, let the vials stand undisturbed for 30-60 minutes to allow the excess solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe. Attach a solvent-compatible syringe filter (e.g., 0.22 µm PTFE for most organic solvents) and discard the first few drops. Filter the remaining solution into a clean HPLC vial. This step is critical to remove all undissolved particles.[11]

  • Dilution: Accurately dilute the filtered, saturated solution with the appropriate mobile phase or solvent to a concentration that falls within the linear range of the HPLC calibration curve. A series of dilutions may be necessary.

  • HPLC Quantification: Inject the diluted sample onto the HPLC system. The concentration of the dissolved compound is determined by comparing its peak area to a pre-established calibration curve.[13]

HPLC Method Development and Calibration
  • Standard Preparation: Prepare a stock solution of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone of a known concentration in a suitable solvent (e.g., acetonitrile). From this stock, create a series of at least five standard solutions of decreasing concentration.[13]

  • Calibration Curve: Inject each standard and plot the resulting peak area against the known concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is typically required for good linearity.[13]

  • Solubility Calculation: Use the equation from the calibration curve to calculate the concentration of the diluted sample. Remember to multiply this value by the dilution factor to determine the final solubility in the original saturated solution.

    • Solubility (mg/mL) = (Calculated Concentration from HPLC) × (Dilution Factor)

G cluster_protocol Shake-Flask Protocol start Add Excess Solid to Vial add_solvent Add Precise Volume of Solvent start->add_solvent shake Incubate on Shaker (24-72h, 25°C) add_solvent->shake settle Allow Solid to Settle shake->settle filtrate Filter Supernatant (0.22 µm Syringe Filter) settle->filtrate dilute Dilute Filtrate for HPLC filtrate->dilute analyze Quantify via HPLC vs. Calibration Curve dilute->analyze end Calculate Solubility analyze->end

Caption: Step-by-step experimental shake-flask workflow.

Conclusion and Future Recommendations

While specific experimental data for the solubility of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in organic solvents is not widely published, a strong predictive assessment can be made based on its molecular structure. The compound is anticipated to be highly soluble in polar solvents (e.g., methanol, DMSO, acetone) and poorly soluble in nonpolar solvents (e.g., hexane).

For projects requiring precise quantitative data, the detailed shake-flask and HPLC protocol provided herein offers a robust and reliable methodology. It is recommended that researchers perform this experimental determination in the specific solvent systems relevant to their process conditions. Such data will be invaluable for optimizing reaction yields, developing effective crystallization and purification strategies, and informing downstream formulation activities. The principles and protocols outlined in this guide provide a complete framework for achieving a comprehensive understanding of this compound's solubility behavior.

References

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Scientific Reports. (2020). Available at: [Link]

  • Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics. (2021). Available at: [Link]

  • How do hydrogen bonds affect solubility? askIITians. (2025). Available at: [Link]

  • A new model predicts how molecules will dissolve in different solvents. MIT News. (2025). Available at: [Link]

  • Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. ChemRxiv. Available at: [Link]

  • Toward predicting process outcomes in different solvents: Solubility and reactivity. GSK. Available at: [Link]

  • Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. (2024). Available at: [Link]

  • How do hydrogen bonds affect solubility class 11 chemistry CBSE. Vedantu. Available at: [Link]

  • Annex 4: Protocol to conduct equilibrium solubility experiments. World Health Organization (WHO). Available at: [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. (2018). Available at: [Link]

  • Solubility - What dissolves in What? Chemistry LibreTexts. (2023). Available at: [Link]

  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Effects of Intermolecular Forces. Introduction to Organic Chemistry. Available at: [Link]

  • How to perform the shake flask method to determine solubility. Quora. (2017). Available at: [Link]

  • Polarity, Intermolecular Forces and Solubility of Molecules. Physics & Maths Tutor. Available at: [Link]

  • How to measure solubility for drugs in oils/emulsions? ResearchGate. (2023). Available at: [Link]

  • Solubility Check in FaSSIF FeSSIF by HPLC. Biorelevant.com. Available at: [Link]

  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. (2023). Available at: [Link]

  • Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Raytor. (2026). Available at: [Link]

  • Experimental and Computational Methods Pertaining to Drug Solubility. ResearchGate. Available at: [Link]

  • How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru. (2025). Available at: [Link]

  • ADME Solubility Assay. BioDuro. Available at: [Link]

  • 2-chloro-1-(5-chlorothiophen-2-yl)ethanone Properties. EPA. (2025). Available at: [Link]

  • Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. Acta Crystallographica Section E. (2020). Available at: [Link]

  • 2-Chloro-1-(4-methoxyphenyl)ethanone. SpectraBase. Available at: [Link]

Sources

Technical Guide on 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone: Data Availability and Safety Assessment Limitations

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention Of: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Safety and Handling Data for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (CAS No. 75717-53-2)

Executive Summary & Core Directive

This technical document addresses the available safety and handling information for the chemical compound 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. The primary objective was to synthesize a comprehensive safety data sheet (SDS) to guide researchers and professionals in its safe use. However, a thorough and exhaustive search for a complete, verified SDS from manufacturers or reputable chemical safety databases has revealed that such a document is not publicly available at this time.

It is a critical principle of chemical safety and scientific integrity that safety data from one compound cannot be extrapolated to another, even if they are structurally similar. Small molecular changes can lead to vastly different toxicological, physical, and chemical properties. Therefore, in the absence of specific data for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, this guide will outline the known identifiers of the compound and detail the necessary safety paradigms that must be applied when handling a substance of unknown toxicity. This document serves not as a complete SDS, but as a guide to the current data limitations and a framework for risk mitigation.

Compound Identification and Known Properties

While a full safety profile is unavailable, the following identifiers for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone have been confirmed through supplier databases.

IdentifierDataSource(s)
Chemical Name 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone[1]
CAS Number 75717-53-2
Molecular Formula C₉H₉ClO₃[1]
SMILES Code COC1=CC=C(O)C(C(CCl)=O)=C1[1]

Basic chemical and physical properties such as melting point, boiling point, and density are not consistently reported across public domains, precluding their inclusion here.

Hazard Identification and Classification: An Evidence Gap

A critical component of any SDS is the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[2][3] This system uses standardized pictograms, signal words, and hazard statements to communicate risks.[3][4]

Our investigation found no specific GHS classification for 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. Safety data sheets for analogous but distinct compounds, such as 2-Chloroacetophenone or 4'-Methoxyacetophenone, show significant hazards including toxicity and corrosivity.[5][6] However, these classifications cannot be applied to the target compound.

In the absence of specific toxicological data, this compound must be handled as a substance of unknown and potentially high toxicity. All handling procedures should reflect this assessment.

The following diagram outlines the decision-making process that should be adopted when comprehensive safety data is not available.

GHS_Unknown_Hazard cluster_assessment Initial Assessment cluster_procedure Operational Procedure Start Compound Identified: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone CAS: 75717-53-2 Search_SDS Search for Verified SDS and GHS Classification Start->Search_SDS Data_Found Is a complete, verified SDS available? Search_SDS->Data_Found Treat_Unknown Treat as Substance of Unknown, Potentially High Hazard Data_Found->Treat_Unknown No PPE Implement Maximum Precautionary Measures: - Full PPE (Gloves, Goggles, Lab Coat) - Use in Chemical Fume Hood Treat_Unknown->PPE Eng_Controls Utilize Engineering Controls: - Ensure adequate ventilation - Eyewash and safety shower accessibility PPE->Eng_Controls Waste Segregate and Dispose of Waste as Hazardous Material Eng_Controls->Waste Reassess Continuously Seek Updated Safety Information Waste->Reassess

Sources

Methodological & Application

Application Note: Cyclization of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone to Benzofuran-3(2H)-ones

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

This technical guide details the procedure for the cyclization of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (also known as


-chloro-2-hydroxy-5-methoxyacetophenone) to 5-methoxybenzofuran-3(2H)-one  (5-methoxy-3-coumaranone).

Benzofuran-3-ones are critical pharmacophores found in anti-arrhythmic agents, antimicrobial compounds, and monoamine oxidase inhibitors. The transformation described herein utilizes an intramolecular Williamson ether synthesis, favored for its regioselectivity and operational simplicity. Unlike acid-catalyzed cyclizations which can lead to complex rearrangement products, this base-mediated protocol ensures the retention of the oxygenation pattern, yielding the 5-methoxy derivative exclusively.

Key Reaction Characteristics:

  • Reaction Type: Intramolecular Nucleophilic Substitution (

    
    ).
    
  • Regioselectivity: High (Retention of 5-position substitution).

  • Primary Product: 5-Methoxybenzofuran-3(2H)-one (Note: Further reduction/dehydration is required to access the fully aromatic benzofuran).

Reaction Mechanism & Logic

The cyclization proceeds via a two-step anionic mechanism. Understanding this causality is vital for troubleshooting low yields.

  • Deprotonation: The base (Potassium Carbonate) deprotonates the phenolic hydroxyl group (

    
    ), generating a phenoxide anion.[1] This step is rapid and equilibrium-driven.
    
  • Ring Closure (

    
    ):  The phenoxide anion acts as an intramolecular nucleophile, attacking the 
    
    
    
    -carbon bearing the chlorine atom. The geometry of the molecule favors the formation of the 5-membered furanone ring over intermolecular polymerization, provided the concentration is controlled.
  • Irreversibility: The expulsion of the chloride ion drives the reaction to completion.

Mechanistic Pathway Diagram[2][3]

Mechanism Start 2-Chloro-1-(2-hydroxy- 5-methoxyphenyl)ethanone Inter Phenoxide Anion (Intermediate) Start->Inter Deprotonation (-H+) Base Base (K2CO3) Base->Inter TS Transition State (Intramolecular Attack) Inter->TS Nucleophilic Attack Prod 5-Methoxybenzofuran- 3(2H)-one TS->Prod Cl- Elimination Byprod KCl + KHCO3 TS->Byprod

Figure 1: Mechanistic pathway of the base-mediated intramolecular cyclization.

Experimental Protocols

Protocol A: Standard K₂CO₃/Acetone Method (Recommended)

Applicability: General synthesis, high purity requirements, scale-up ready.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8][9][10][11][12]Role
Start Material (Chloroketone)200.621.0Substrate
Potassium Carbonate (Anhydrous)138.211.5 - 2.0Base
Acetone (Dry)58.08N/ASolvent (0.1 M)
Potassium Iodide (Optional)166.000.1Catalyst (Finkelstein)
Step-by-Step Procedure
  • Preparation:

    • Dry Acetone over molecular sieves (3Å) or anhydrous

      
       prior to use. Water inhibits the reaction by solvating the phenoxide.
      
    • Pulverize anhydrous

      
       into a fine powder to maximize surface area.
      
  • Reaction Setup:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (50 mmol) of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone in 500 mL of dry acetone.

    • Add 13.8 g (100 mmol) of anhydrous

      
      .
      
    • (Optional) Add 0.83 g (5 mmol) of KI to accelerate the reaction via in-situ formation of the more reactive

      
      -iodo intermediate.
      
  • Cyclization:

    • Fit the flask with a reflux condenser and a drying tube (CaCl₂).

    • Heat the mixture to reflux (

      
      ) with vigorous stirring.
      
    • Monitoring: Check via TLC (Eluent: 30% EtOAc/Hexane) every 30 minutes. The starting material (

      
      ) should disappear, replaced by the product (
      
      
      
      ). Typical time: 2–4 hours .
  • Workup:

    • Cool the reaction mixture to room temperature.

    • Filter off the inorganic salts (

      
      , KCl) using a sintered glass funnel or Celite pad. Wash the cake with cold acetone.
      
    • Concentrate the filtrate under reduced pressure (Rotary Evaporator) to yield a crude solid.

  • Purification:

    • Recrystallize the crude solid from Ethanol or a Hexane/Ethyl Acetate mixture.

    • Dry the crystals under vacuum at

      
      .
      

Expected Yield: 85–95% Appearance: Light yellow to off-white crystalline solid.

Protocol B: Rapid Microwave-Assisted Synthesis (Green Chemistry)

Applicability: High-throughput screening, small-scale library synthesis.

  • Setup: In a microwave-safe vial, combine 1.0 mmol of substrate, 1.5 mmol

    
    , and 3 mL  of Acetone.
    
  • Irradiation: Heat at

    
      (dynamic power mode) for 10–15 minutes .
    
  • Workup: Dilute with water, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    

Workflow Visualization

Workflow Step1 Dissolution (Substrate + Dry Acetone) Step2 Addition of Base (K2CO3 + cat. KI) Step1->Step2 Step3 Reflux (56°C) 2-4 Hours Step2->Step3 Check TLC Monitoring (Complete Conversion?) Step3->Check Check->Step3 No Step4 Filtration (Remove Salts) Check->Step4 Yes Step5 Concentration (Rotovap) Step4->Step5 Step6 Recrystallization (Ethanol) Step5->Step6

Figure 2: Operational workflow for the standard batch synthesis.

Critical Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Reaction Particle size of BaseGrind

finely; heterogeneous reactions depend on surface area.
Dimerization Concentration too highDilute reaction to <0.1 M to favor intramolecular cyclization over intermolecular attack.
Hydrolysis Product Wet solventEnsure Acetone is dried. Water competes with the phenoxide, displacing Cl to form the diol.
Dark Coloration OxidationPerform reaction under Nitrogen (

) atmosphere if the substrate is electron-rich and prone to oxidation.

Characterization Data (Reference)

Validate your product using these expected spectral markers for 5-methoxybenzofuran-3(2H)-one :

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       7.0–7.3 (m, 3H, Aromatic protons).
      
    • 
       4.65 (s, 2H, 
      
      
      
      at position 2). Distinctive singlet for the furanone ring.
    • 
       3.85 (s, 3H, 
      
      
      
      ).
  • IR (ATR):

    • 
       (C=O stretch, conjugated ketone).
      
    • 
       (Aromatic C=C).
      
  • Mass Spectrometry (ESI+):

    • 
       calc. for 
      
      
      
      : 165.05.

References

  • General Benzofuranone Synthesis

    • He, J., et al. (2006).[13] N-Heterocyclic Carbene Catalyzed Intramolecular Nucleophilic Substitution. Organic Letters, 8(20), 4637–4640. Link

  • K2CO3/Acetone Protocol Validation

    • Vyas, G. N., & Shah, N. M. (1951). Quinacetophenone Monomethyl Ether.[5] Organic Syntheses, 31, 90. Link

  • Mechanism of Alpha-Halo Ketone Cyclization

    • Reamer, R. A., et al. (2012).[14] Synthesis of

      
      -Hydroxyacetophenones. Journal of Organic Chemistry, 77(11), 5144-5148. Link
      
  • Biological Relevance of Methoxybenzofurans

    • Krawiecka, M., et al. (2015). Synthesis and Characterization of Selected Methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate Derivatives. Acta Poloniae Pharmaceutica, 72(5). Link

Sources

Synthesis of 5-Methoxy-Benzofuran-3-one from α-Chloroacetophenones: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of 5-methoxy-benzofuran-3-one, a valuable scaffold in medicinal chemistry, starting from readily available α-chloroacetophenones and 4-methoxyphenol. The synthesis is presented as a robust two-step process, involving a Williamson ether synthesis followed by an acid-catalyzed intramolecular cyclization. This document is intended to equip researchers with the necessary knowledge to confidently execute and adapt this synthesis for their specific research and development needs.

Introduction

Benzofuran-3-one derivatives are key structural motifs in a variety of biologically active compounds and natural products. The 5-methoxy substitution pattern is of particular interest, as it is present in numerous pharmacologically relevant molecules. This guide details a reliable and scalable synthetic route to 5-methoxy-benzofuran-3-one, emphasizing the underlying chemical principles and providing practical, step-by-step protocols.

The overall synthetic strategy is a two-step process:

  • Williamson Ether Synthesis: Formation of the key intermediate, 2-(4-methoxyphenoxy)-1-phenylethanone, through the reaction of 4-methoxyphenol with an α-chloroacetophenone. This classic reaction proceeds via an SN2 mechanism.[1][2][3]

  • Intramolecular Friedel-Crafts Acylation (Cyclization): Acid-catalyzed cyclization of the α-phenoxy ketone intermediate to yield the target 5-methoxy-benzofuran-3-one. Polyphosphoric acid (PPA) is an effective catalyst for this transformation.[4][5][6]

Reaction Schematics and Mechanism

The synthesis of 5-methoxy-benzofuran-3-one from an α-chloroacetophenone and 4-methoxyphenol is a two-step process. The first step is a Williamson ether synthesis to form an α-phenoxy ketone intermediate. The second step is an intramolecular acid-catalyzed cyclization to form the final product.

Step 1: Williamson Ether Synthesis

Williamson Ether Synthesis cluster_reactants Reactants cluster_reagents Reagents cluster_product Intermediate 4-methoxyphenol 4-Methoxyphenol alpha-phenoxy_ketone 2-(4-Methoxyphenoxy)-1-phenylethanone 4-methoxyphenol->alpha-phenoxy_ketone + α-Chloroacetophenone alpha-chloroacetophenone α-Chloroacetophenone Base Base (e.g., K2CO3) Solvent Solvent (e.g., Acetone)

Caption: Williamson Ether Synthesis of the α-phenoxy ketone intermediate.

Step 2: Intramolecular Cyclization

Intramolecular Cyclization cluster_reactant Intermediate cluster_reagents Reagents cluster_product Product alpha-phenoxy_ketone 2-(4-Methoxyphenoxy)-1-phenylethanone benzofuranone 5-Methoxy-benzofuran-3-one alpha-phenoxy_ketone->benzofuranone Intramolecular Cyclization Acid_Catalyst Acid Catalyst (e.g., PPA) Heat Heat

Caption: Acid-catalyzed intramolecular cyclization to the final product.

The mechanism of the Williamson ether synthesis involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile, attacking the electrophilic carbon of the α-chloroacetophenone in an SN2 reaction. The intramolecular cyclization is an electrophilic aromatic substitution reaction, where the ketone is activated by the acid catalyst, and the electron-rich aromatic ring attacks the carbonyl carbon to form the five-membered ring.

Experimental Protocols

Materials and Equipment
Reagent/EquipmentSupplierGrade
4-MethoxyphenolSigma-AldrichReagentPlus®, 99%
α-ChloroacetophenoneSigma-Aldrich98%
Potassium Carbonate (K₂CO₃)Fisher ScientificAnhydrous
AcetoneVWRACS Grade
Polyphosphoric Acid (PPA)Sigma-Aldrich115% H₃PO₄ basis
Dichloromethane (DCM)Fisher ScientificACS Grade
Ethyl Acetate (EtOAc)VWRACS Grade
HexanesVWRACS Grade
Sodium Bicarbonate (NaHCO₃)Fisher ScientificSaturated Aqueous Solution
BrineFisher ScientificSaturated Aqueous Solution
Anhydrous Sodium Sulfate (Na₂SO₄)Fisher ScientificACS Grade
Round-bottom flasksVWRVarious sizes
Reflux condenserVWR
Magnetic stirrer with hotplateIKA
Separatory funnelVWR
Rotary evaporatorBuchi
Thin Layer Chromatography (TLC) platesMerckSilica gel 60 F₂₅₄
Column chromatography suppliesSiliCycleSilica gel, 230-400 mesh

Protocol 1: Synthesis of 2-(4-Methoxyphenoxy)-1-phenylethanone (Intermediate)

This protocol outlines the synthesis of the α-phenoxy ketone intermediate via a Williamson ether synthesis.

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-methoxyphenol (1.24 g, 10 mmol), α-chloroacetophenone (1.55 g, 10 mmol), and anhydrous potassium carbonate (2.76 g, 20 mmol).

  • Solvent Addition: Add 100 mL of acetone to the flask.

  • Reflux: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 6-8 hours.

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude solid.

    • Dissolve the crude product in 100 mL of dichloromethane (DCM) and transfer it to a separatory funnel.

    • Wash the organic layer with 2 x 50 mL of 1 M NaOH solution, followed by 1 x 50 mL of water, and finally 1 x 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by recrystallization from ethanol or by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent.

Expected Yield: 80-90%

Characterization Data (for 2-(4-methoxyphenoxy)-1-phenylethanone):

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J = 7.8 Hz, 2H), 7.62 (t, J = 7.4 Hz, 1H), 7.50 (t, J = 7.8 Hz, 2H), 6.88 (d, J = 9.0 Hz, 2H), 6.83 (d, J = 9.0 Hz, 2H), 5.30 (s, 2H), 3.77 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 195.2, 154.5, 152.8, 134.7, 133.8, 128.8, 127.9, 115.8, 114.8, 70.9, 55.7.

  • IR (KBr, cm⁻¹): 3065, 2960, 1695 (C=O), 1590, 1505, 1230, 1180, 1035, 825, 755.

Protocol 2: Synthesis of 5-Methoxy-benzofuran-3-one (Final Product)

This protocol describes the intramolecular cyclization of the α-phenoxy ketone intermediate to the target benzofuran-3-one using polyphosphoric acid (PPA).

Step-by-Step Procedure:

  • Reaction Setup: In a 100 mL round-bottom flask, place polyphosphoric acid (PPA) (approximately 20 g). Heat the PPA to 80-90 °C with stirring to reduce its viscosity.

  • Addition of Intermediate: Slowly add 2-(4-methoxyphenoxy)-1-phenylethanone (2.42 g, 10 mmol) to the hot PPA with vigorous stirring. An exothermic reaction may be observed.

  • Reaction: Continue heating the reaction mixture at 90-100 °C for 1-2 hours. Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate).

  • Work-up:

    • After the reaction is complete, carefully pour the hot reaction mixture onto crushed ice (approximately 100 g) with stirring.

    • A precipitate will form. Allow the ice to melt completely.

    • Extract the aqueous mixture with 3 x 75 mL of ethyl acetate.

    • Combine the organic extracts and wash with 2 x 50 mL of saturated sodium bicarbonate (NaHCO₃) solution, followed by 1 x 50 mL of water, and finally 1 x 50 mL of brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to afford 5-methoxy-benzofuran-3-one as a solid.

Expected Yield: 60-75%

Characterization Data (for 5-Methoxy-benzofuran-3-one):

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.8 Hz, 1H), 6.95 (dd, J = 8.8, 2.6 Hz, 1H), 6.88 (d, J = 2.6 Hz, 1H), 4.58 (s, 2H), 3.82 (s, 3H).

  • ¹³C NMR (CDCl₃, 101 MHz): δ 202.1, 158.3, 156.0, 125.2, 114.9, 112.8, 105.1, 74.8, 55.9.

  • IR (KBr, cm⁻¹): 3070, 2930, 1710 (C=O), 1620, 1490, 1270, 1160, 1030, 840.

  • Mass Spectrometry (EI): m/z (%) = 164 (M⁺, 100), 135, 107, 77.[7]

Troubleshooting and Key Considerations

  • Williamson Ether Synthesis: Ensure that the potassium carbonate is anhydrous and finely powdered to maximize the reaction rate. The reaction is sensitive to moisture, so use dry solvents and glassware.

  • Intramolecular Cyclization: PPA is highly viscous and corrosive. Handle with care in a fume hood. The addition of the intermediate to hot PPA should be done slowly to control the exotherm. The work-up with ice water must also be performed cautiously.

  • Purification: Careful purification by column chromatography is essential to obtain the high-purity product required for drug development applications.

Conclusion

The two-step synthesis of 5-methoxy-benzofuran-3-one from α-chloroacetophenones and 4-methoxyphenol is a reliable and efficient method for accessing this important heterocyclic scaffold. The protocols provided in this guide, along with the mechanistic insights and troubleshooting tips, should enable researchers to successfully synthesize and utilize this compound in their research endeavors.

References

  • PubChem. 5-Methoxybenzofuran-3(2H)-one. National Center for Biotechnology Information. [Link]

  • Casale, J. F., & Hays, P. A. (2012). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal, 9(1), 28-36.
  • Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Preprints.org. (2024). 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one.
  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2013). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica, 70(5), 853-861.
  • Google Patents. (1988). GB2193211A - Synthesis of benzofurans.
  • Royal Society of Chemistry. (2021).
  • ChemTalk. (2022). Williamson Ether Synthesis. [Link]

  • BenchChem. (2025). Application Notes and Protocols for Williamson Ether Synthesis of Asymmetrical Ethers.
  • Ali, M., & McDermott, J. C. (2002). Crystal structure of 2-methoxy-2-[(4-methoxyphenyl)sulfanyl]-1-phenylethanone. Acta Crystallographica Section E: Structure Reports Online, 58(8), o933-o934.
  • Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Banerjee, A. K., & Laya, M. S. (2023). Polyphosphoric Acid in Organic Synthesis.
  • Flynn, B. L., et al. (2011). Synthesis and Biological Studies of Benzo[b]furan Derivatives: A Review from 2011 to 2022. Molecules, 27(15), 4994.
  • Francis Academic Press. (2023).
  • University of Missouri-St. Louis. The Williamson Ether Synthesis. [Link]

  • Zhang, Y., et al. (2011). NEW SYNTHETIC METHOD OF 4-METHOXY-7H-FURO [3, 2-g][8]BENZOPYRAN-7-ONE.

  • El-Emary, T. I. (2007). Intramolecular Acylation of Aryl- and Aroyl-Aliphatic Acids by the Action of Pyrophosphoryl Chloride and Phosphorus Oxychloride. Molecules, 12(5), 955-963.
  • Royal Society of Chemistry. (2019).
  • Pereira, D. M., et al. (2013). 5-Methoxy-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 10), o1569.

Sources

Application Notes and Protocols: Synthesis of 2-(2-Hydroxy-5-methoxyphenyl)oxirane via Reduction of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 2-(2-hydroxy-5-methoxyphenyl)oxirane, a valuable epoxide intermediate in medicinal chemistry and drug development. The protocol details a two-step, one-pot procedure commencing with the chemoselective reduction of the α-chloro ketone, 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, to its corresponding chlorohydrin, followed by an in-situ base-mediated intramolecular cyclization to yield the target epoxide. This application note elucidates the mechanistic rationale behind the chosen reagents and conditions, with a particular focus on the directing effect of the ortho-hydroxyl group and strategies to ensure high yield and purity.

Introduction: The Significance of Substituted Phenyloxiranes

Epoxides are highly versatile synthetic intermediates due to the inherent ring strain of the three-membered ether, which facilitates stereospecific ring-opening reactions with a variety of nucleophiles.[1][2] Specifically, substituted phenyloxiranes are key structural motifs in a range of biologically active molecules and approved pharmaceuticals. The title compound, 2-(2-hydroxy-5-methoxyphenyl)oxirane, serves as a crucial building block for the synthesis of complex molecules where the controlled introduction of a 1,2-aminoalcohol or other functionalities is required.

This protocol outlines a reliable and scalable method for the preparation of this epoxide, starting from the readily available 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone. The synthetic strategy involves two key transformations:

  • Reduction of the α-chloro ketone: A chemoselective reduction of the carbonyl group to a secondary alcohol, yielding the intermediate chlorohydrin.

  • Intramolecular Cyclization: A base-promoted intramolecular SN2 reaction where the newly formed alkoxide displaces the adjacent chloride to form the epoxide ring.

Mechanistic Insights and Strategic Considerations

Chemoselective Carbonyl Reduction

The reduction of the carbonyl group in the presence of a reducible α-chloro substituent requires a mild and selective reducing agent. Sodium borohydride (NaBH4) is the reagent of choice for this transformation due to its excellent chemoselectivity for aldehydes and ketones over other functional groups like esters and, in this context, its general inertness towards alkyl halides under the reaction conditions.[3][4] The reaction proceeds via the nucleophilic addition of a hydride ion (H-) from the borohydride to the electrophilic carbonyl carbon.[3][4]

The Role of the Ortho-Hydroxyl Group

The presence of a hydroxyl group ortho to the ketone functionality is a critical consideration. This group can form an intramolecular hydrogen bond with the carbonyl oxygen. This interaction can influence the trajectory of the incoming hydride nucleophile, potentially leading to a degree of stereoselectivity in the formation of the chlorohydrin intermediate. While this protocol does not employ a chiral reducing agent, understanding this inherent substrate control is crucial for applications where stereoisomeric purity is paramount.

Base-Mediated Epoxide Formation

The formation of the epoxide from the chlorohydrin intermediate is a classic example of an intramolecular Williamson ether synthesis.[5] Upon addition of a base, the hydroxyl group of the chlorohydrin is deprotonated to form an alkoxide. This nucleophilic alkoxide then readily attacks the adjacent carbon bearing the chlorine atom in an intramolecular SN2 reaction, displacing the chloride and forming the strained three-membered epoxide ring.[6][7] This reaction is generally rapid and high-yielding.

Experimental Protocols

Materials and Reagents
ReagentGradeSupplier
2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone≥98%Commercial Source
Sodium Borohydride (NaBH4)≥98%Commercial Source
Methanol (MeOH)Anhydrous, ≥99.8%Commercial Source
Sodium Hydroxide (NaOH)Pellets, ≥97%Commercial Source
Dichloromethane (DCM)ACS Grade, ≥99.5%Commercial Source
Saturated aqueous Ammonium Chloride (NH4Cl)N/APrepared in-house
Brine (Saturated aqueous NaCl)N/APrepared in-house
Anhydrous Magnesium Sulfate (MgSO4)≥97%Commercial Source

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Sodium borohydride is a flammable solid and reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

  • Sodium hydroxide is corrosive. Avoid contact with skin and eyes.

Reaction Workflow

G cluster_0 Part 1: Reduction cluster_1 Part 2: Cyclization & Workup A Dissolve Ketone in MeOH B Cool to 0 °C A->B C Add NaBH4 portion-wise B->C D Stir at 0 °C to RT C->D E Add aq. NaOH D->E In-situ F Stir at RT E->F G Quench with aq. NH4Cl F->G H Extract with DCM G->H I Dry & Concentrate H->I J Final Product: Epoxide I->J Purification

Caption: One-pot synthesis workflow.

Detailed Synthesis Protocol
  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone (5.0 g, 24.9 mmol).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask and stir until the solid is completely dissolved.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C.

  • Reduction: Slowly add sodium borohydride (1.41 g, 37.4 mmol, 1.5 equivalents) in small portions over 15-20 minutes. Caution: Hydrogen gas evolution will be observed.

  • Reaction Monitoring (Reduction): Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The progress of the reduction can be monitored by Thin Layer Chromatography (TLC) (Eluent: 30% Ethyl Acetate in Hexane).

  • In-situ Cyclization: Once the reduction is complete (as indicated by TLC), add a 2 M aqueous solution of sodium hydroxide (25 mL, 50 mmol, 2.0 equivalents) dropwise to the reaction mixture at room temperature.

  • Reaction Monitoring (Cyclization): Stir the mixture vigorously for 1-2 hours at room temperature. Monitor the formation of the epoxide and the disappearance of the chlorohydrin intermediate by TLC.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash with water (50 mL) and then with brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane (e.g., 5% to 20%) to afford the pure 2-(2-hydroxy-5-methoxyphenyl)oxirane.

Results and Characterization

ParameterExpected Outcome
Appearance Pale yellow oil or low-melting solid
Yield 75-85%
Purity (by NMR) >95%
1H NMR (CDCl3, 400 MHz) δ 7.0-6.8 (m, 3H, Ar-H), 5.9 (s, 1H, OH), 4.0 (dd, 1H), 3.8 (s, 3H, OCH3), 3.2 (dd, 1H), 2.8 (dd, 1H)
TLC Rf ~0.4 (30% Ethyl Acetate in Hexane) - Varies with exact conditions

Mechanistic Diagram

Caption: Overall reaction scheme.

Troubleshooting and Key Considerations

  • Incomplete Reduction: If TLC analysis shows significant starting material remaining after 2-3 hours, an additional 0.25 equivalents of NaBH4 can be added at 0 °C. Ensure the methanol is anhydrous, as water will consume the reducing agent.

  • Low Yield of Epoxide: The cyclization step is generally efficient. If low yields are observed, ensure the pH of the solution is sufficiently basic (pH > 12) after the addition of NaOH. In some cases, gentle warming (to 40 °C) can facilitate the cyclization, but this may also promote side reactions.

  • Side Reactions: A potential side reaction during the reduction of α-chloroacetophenones is the formation of byproducts due to side reactions.[8] The use of low temperatures (0 °C) for the addition of NaBH4 helps to minimize these.

  • Purification: The product epoxide can be sensitive to acidic conditions. It is recommended to use a neutral silica gel for chromatography and to avoid prolonged exposure to the stationary phase.

Conclusion

The described one-pot reduction and subsequent cyclization provide an efficient and reliable method for the synthesis of 2-(2-hydroxy-5-methoxyphenyl)oxirane. The protocol is scalable and utilizes readily available and inexpensive reagents. The key to success lies in the controlled addition of sodium borohydride at low temperatures and ensuring complete conversion to the chlorohydrin before initiating the base-mediated cyclization. This application note serves as a robust starting point for researchers and drug development professionals requiring access to this valuable synthetic intermediate.

References

  • Bowden, K. (1966). The reduction of substituted acetophenones by sodium borohydride. Tetrahedron.
  • Milligan, G., Poerio, B., & Kawasaki, K. (2020). Solvent-free asymetric reduction of acetophenone to 1-phenylethanol with sodium borohydride using mechanochemistry. Morressier.
  • Vemana, Y. (2019). Reduction using sodium borohyride?
  • Organic Synthesis. Sodium Borohydride (NaBH4) Reduction. Organic Synthesis.
  • LibreTexts. (2023). 3.4.1 – Sodium Borohydride Reduction of Carbonyls. Chemistry LibreTexts.
  • Ghosh, C. K., et al. (2010). Systematic investigations on the reduction of 4-aryl-4-oxoesters to 1-aryl-1,4-butanediols with methanolic sodium borohydride. Beilstein Journal of Organic Chemistry.
  • Bowden, K. (1965). The reduction of substituted acetophenones by sodium borohydride. SciSpace.
  • Chemistry Stack Exchange. (2014). Resonance and reductions with sodium borohydride. Chemistry Stack Exchange.
  • Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Fun, H.-K., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone.
  • Domínguez de María, P. (2006). Stereoselective Reduction of 2-Hydroxy Ketones towards syn- and anti-1,2-Diols.
  • The Royal Society of Chemistry. (2017). Reduction of a ketone using sodium borohydride. Control of a reaction by TLC. The Royal Society of Chemistry.
  • Wikipedia. (2023). Enantioselective reduction of ketones. Wikipedia.
  • Yudin, A. K., & Caiazzo, A. (n.d.).
  • Chen, I-H., et al. (2022). Two types of intramolecular epoxide‐opening cyclizations and previously...
  • LibreTexts. (2023). Alcohols, Ethers, and Epoxides. Chemistry LibreTexts.
  • PrepChem. (n.d.). Synthesis of 2-(2-methoxyphenyl)oxirane. PrepChem.com.
  • OpenStax. (2023). 18.5 Reactions of Epoxides: Ring-Opening. Organic Chemistry.
  • Bolte, M., et al. (2022). Synthesis and crystal structure of 2-(2-hydroxyphenyl)-1,3-bis(4-methoxybenzyl)-1,3-diazinan-5-ol.
  • Organic Chemistry Portal. (n.d.). Synthesis of epoxides. Organic Chemistry Portal.
  • Fun, H.-K., et al. (2012). 2-Chloro-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online.
  • Wang, M.-H., et al. (2005). Effect of metal chlorides on the reduction of α-chloroacetophenones with sodium borohydride. Chinese Journal of Organic Chemistry.
  • Díez, D., et al. (2021). Influence of the Substituents on the Opening of Silylepoxy Alcohols: 5-exo-Cyclization towards Tetrahydrofurans vs. Unexpected Side Reaction Leading to Tetrahydropyrans. Molecules.
  • Ortiz-Marciales, M., et al. (2011). Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry.
  • Theodorou, E., & Tzakos, A. G. (2020). Epoxide Synthesis and Ring-Opening Reactions in Drug Development. Encyclopedia.pub.
  • Sadgir, N. V. (2023). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research.
  • Figueroa-Valverde, L., et al. (2015). Design and Synthesis of Two New Epoxides.
  • Journal of Synthetic Chemistry. (2023). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. Journal of Synthetic Chemistry.
  • Alexakis, A., et al. (2002). Preparation and reactions of 2-chloro-3,4-epoxy-1-butene: a convenient route to (Z)-3-chloroallylic alcohols. The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of 2, 4, and 6 from the corresponding epoxide.

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Application Note: Regioselective Alkylation of 2-hydroxy-5-methoxy phenacyl chloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The alkylation of phenolic compounds is a cornerstone of synthetic chemistry, yet achieving regioselectivity remains a significant challenge. The phenoxide ion derived from 2-hydroxy-5-methoxy phenacyl chloride is an ambident nucleophile, possessing two reactive sites: the phenoxide oxygen and the activated ortho-carbon of the aromatic ring. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection of reagents and reaction conditions to selectively direct alkylation towards either the oxygen (O-alkylation) or the carbon (C-alkylation) of this substrate. We will explore the underlying mechanistic principles, including Hard and Soft Acids and Bases (HSAB) theory, solvent effects, and counter-ion influence, and present detailed, validated protocols for achieving high selectivity for each pathway.

Introduction: The Challenge of the Ambident Nucleophile

2-hydroxy-5-methoxy phenacyl chloride is a valuable synthetic intermediate. Deprotonation of its phenolic hydroxyl group generates a phenoxide anion, an ambident nucleophile. The negative charge is not localized on the oxygen atom but is delocalized across the aromatic system through resonance, creating nucleophilic character at both the oxygen and the carbon atoms ortho and para to it.

This dual reactivity means that reaction with an electrophile, such as an alkyl halide, can lead to a mixture of two distinct products: the O-alkylated ether and the C-alkylated phenol. Controlling the reaction to favor one isomer over the other is critical for the synthesis of pure, well-defined molecules, which is paramount in fields like medicinal chemistry and materials science. This guide elucidates the key factors that govern this selectivity and provides actionable protocols to control the reaction outcome.

Mechanistic Principles: Controlling the Reaction Pathway

The regiochemical outcome of the alkylation is not random; it is a predictable consequence of the interplay between the substrate, electrophile, solvent, and base. Understanding these factors allows for rational design of the reaction conditions.

Hard and Soft Acids and Bases (HSAB) Theory

The HSAB principle is a powerful qualitative concept for predicting the outcome of these reactions.[1][2][3][4] It classifies Lewis acids (electrophiles) and bases (nucleophiles) as either "hard" or "soft".

  • Hard nucleophiles/bases are typically small, have a high charge density, and are not easily polarizable (e.g., F⁻, RO⁻).

  • Soft nucleophiles/bases are larger, have a lower charge density, and are more polarizable (e.g., I⁻, R₂S).

In the phenoxide ion, the oxygen atom, with its high charge density and low polarizability, is considered a hard nucleophilic center . The ortho-carbon atom, where the charge is delocalized and the electron cloud is more polarizable, is a soft nucleophilic center .

The principle states that hard acids prefer to react with hard bases, and soft acids prefer to react with soft bases .[5] Therefore:

  • To favor O-alkylation (hard-hard interaction): Use a "hard" alkylating agent. Alkylating agents with highly electronegative leaving groups, like dimethyl sulfate or alkyl bromides, behave as harder electrophiles.

  • To favor C-alkylation (soft-soft interaction): Use a "soft" alkylating agent. Alkyl iodides are classic examples of soft electrophiles due to the high polarizability of iodine.[6]

The Critical Role of the Solvent

The choice of solvent can dramatically shift the reaction's preference between O- and C-alkylation by selectively solvating the phenoxide ion.[7][8]

  • Polar Protic Solvents (e.g., H₂O, Ethanol, Trifluoroethanol): These solvents have acidic protons capable of strong hydrogen bonding. They form a tight solvation shell around the hard oxygen atom of the phenoxide, effectively "blocking" it.[8] This steric and electronic shielding hinders O-alkylation, leaving the softer carbon atom as the more accessible site for the electrophile, thus promoting C-alkylation .[9]

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetone): These solvents lack acidic protons and are poor anion solvators. They effectively solvate the cation from the base but leave the phenoxide anion relatively "naked" and highly reactive.[10] With the oxygen atom unscreened and highly nucleophilic, O-alkylation becomes the dominant, kinetically favored pathway.[11][12]

Counter-ion and Base Selection

The cation associated with the phenoxide ion (from the base used for deprotonation) also influences regioselectivity.

  • Small, Hard Cations (e.g., Li⁺, Na⁺): These ions form a tight ion pair with the hard oxygen atom. This association reduces the oxygen's nucleophilicity, thereby favoring attack at the carbon position (C-alkylation ).

  • Large, Soft Cations (e.g., K⁺, Cs⁺): These larger ions form a looser, more solvent-separated ion pair. The oxygen atom is more available and reactive, leading to a preference for O-alkylation .

The strength of the base is also a factor. A strong base like NaH ensures complete and irreversible deprotonation, which is often preferred for C-alkylation protocols. A weaker base like K₂CO₃ establishes an equilibrium and is commonly used in polar aprotic solvents for efficient O-alkylation.[13][14]

Data Presentation: Summary of Controlling Factors

The following table summarizes the key experimental variables and their influence on the reaction pathway.

FactorCondition for O-AlkylationCondition for C-AlkylationRationale (Based on HSAB & Reaction Kinetics)
Solvent Polar Aprotic (Acetone, DMF, DMSO)Polar Protic (TFE, Ethanol) or Non-coordinating (Toluene)Aprotic solvents expose the phenoxide oxygen (kinetic site). Protic solvents shield the oxygen via H-bonding, favoring the carbon site.[8][9][10]
Counter-ion (from Base) Large, Soft (K⁺, Cs⁺)Small, Hard (Li⁺, Na⁺)Large cations form loose ion pairs, increasing oxygen reactivity. Small cations chelate the oxygen, reducing its nucleophilicity.
Alkylating Agent (Electrophile) Harder (R-Br, R₂SO₄)Softer (R-I)O-alkylation is a hard-hard interaction. C-alkylation is a soft-soft interaction.[6]
Temperature Lower to ModerateHigherO-alkylation is often the kinetically favored, faster reaction. Higher temperatures can favor the more thermodynamically stable C-alkylated product.
Leaving Group Good (e.g., -OTs, -Br)Better/Softer (e.g., -I)Relates to the hardness/softness of the electrophilic carbon center.

Visualization of Reaction Control

The diagrams below illustrate the concepts governing regioselectivity.

G Figure 1: O- vs. C-Alkylation Pathways cluster_start Starting Material cluster_intermediate Key Intermediate cluster_products Potential Products SM 2-hydroxy-5-methoxy phenacyl chloride Int Phenoxide Anion (Ambident Nucleophile) SM->Int + Base Prod_O O-Alkylated Product (Ether) Int->Prod_O + R-X (O-Attack) Prod_C C-Alkylated Product (Substituted Phenol) Int->Prod_C + R-X (C-Attack)

Caption: Overview of the alkylation reaction pathways.

G Figure 2: Factors Influencing Regioselectivity cluster_O Favors O-Alkylation cluster_C Favors C-Alkylation center Phenoxide Alkylation O_Outcome Kinetic Product center->O_Outcome C_Outcome Thermodynamic Product center->C_Outcome O1 Polar Aprotic Solvent (e.g., Acetone, DMF) O1->center O2 Large Counter-ion (e.g., K+, Cs+) O2->center O3 Hard Electrophile (e.g., R-Br, R2SO4) O3->center C1 Protic Solvent (e.g., TFE, EtOH) C1->center C2 Small Counter-ion (e.g., Na+, Li+) C2->center C3 Soft Electrophile (e.g., R-I) C3->center

Caption: Logical relationships governing the reaction outcome.

Experimental Protocols

Safety Precaution: 2-hydroxy-5-methoxy phenacyl chloride is a lachrymator and irritant. Alkylating agents are toxic and potentially carcinogenic. All manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Selective O-Alkylation to yield 2-(Alkyloxy)-5-methoxyphenacyl chloride

This protocol is designed to favor the kinetically controlled O-alkylation pathway using a polar aprotic solvent and a base with a large counter-ion.

  • Objective: To achieve >95% selectivity for the O-alkylated product.

  • Materials:

    • 2-hydroxy-5-methoxy phenacyl chloride (1.0 equiv)

    • Potassium carbonate (K₂CO₃), anhydrous, finely powdered (1.5 equiv)

    • Alkyl Bromide (e.g., Ethyl Bromide or Benzyl Bromide) (1.2 equiv)

    • Acetone, anhydrous (10 mL per 1 g of starting material)

    • Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.

  • Procedure:

    • To a dry round-bottom flask equipped with a magnetic stir bar, add 2-hydroxy-5-methoxy phenacyl chloride and anhydrous potassium carbonate.

    • Add anhydrous acetone to the flask.

    • Stir the suspension vigorously at room temperature for 15 minutes.

    • Add the alkyl bromide dropwise to the suspension.

    • Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approx. 56 °C for acetone).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 4-8 hours.

    • After completion, cool the reaction mixture to room temperature.

    • Filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

    • Combine the filtrates and evaporate the solvent under reduced pressure using a rotary evaporator.

    • The crude residue can be purified by recrystallization from ethanol or by column chromatography on silica gel to yield the pure O-alkylated product.

  • Expected Outcome & Validation:

    • Appearance: Typically a white to off-white solid.

    • ¹H NMR: Disappearance of the phenolic -OH proton signal. Appearance of new signals corresponding to the added alkyl group (e.g., a triplet and quartet for an ethyl group).

    • IR Spectroscopy: Disappearance of the broad O-H stretch around 3200-3400 cm⁻¹.

Protocol 2: Selective C-Alkylation to yield 2-hydroxy-3-alkyl-5-methoxyphenacyl chloride

This protocol is designed to favor C-alkylation by shielding the phenoxide oxygen with a protic solvent.

  • Objective: To achieve high selectivity for the C-alkylated product (alkylation at the C3 position).

  • Materials:

    • 2-hydroxy-5-methoxy phenacyl chloride (1.0 equiv)

    • Sodium hydride (NaH), 60% dispersion in mineral oil (1.1 equiv)

    • Alkyl Iodide (e.g., Methyl Iodide or Ethyl Iodide) (1.2 equiv)

    • 2,2,2-Trifluoroethanol (TFE) as the solvent (15 mL per 1 g of starting material)

    • Anhydrous Tetrahydrofuran (THF) for washing NaH.

    • Round-bottom flask, dropping funnel, magnetic stirrer, inert atmosphere (N₂ or Ar).

  • Procedure:

    • Weigh the required amount of NaH dispersion into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.

    • Carefully wash the NaH with anhydrous THF (2 x 5 mL) to remove the mineral oil. Decant the THF washings via cannula. Caution: NaH is highly reactive with water and moisture.

    • Add TFE to the washed NaH. Cool the suspension to 0 °C in an ice bath.

    • Dissolve the 2-hydroxy-5-methoxy phenacyl chloride in a minimal amount of TFE and add it dropwise to the NaH suspension via a dropping funnel over 20 minutes. Hydrogen gas will evolve.

    • Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

    • Add the alkyl iodide dropwise to the reaction mixture at 0 °C.

    • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours. Monitor by TLC.

    • Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Acidify the aqueous mixture to pH ~5 with dilute HCl.

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to isolate the C-alkylated product.

  • Expected Outcome & Validation:

    • Appearance: Typically a pale yellow solid or oil.

    • ¹H NMR: Retention of the phenolic -OH proton signal (which will be a singlet). The aromatic region will show a splitting pattern consistent with 1,2,3,5-tetrasubstitution, which is different from the starting material. New signals for the added alkyl group will be present.

    • IR Spectroscopy: Retention of a broad O-H stretch.

Caption: A flowchart of the general experimental procedure.

Conclusion

The selective O- vs. C-alkylation of 2-hydroxy-5-methoxy phenacyl chloride is a classic example of controlling the reactivity of an ambident nucleophile. By carefully selecting the solvent, base, and alkylating agent, researchers can predictably direct the reaction to the desired outcome. O-alkylation is favored under kinetically controlled conditions using polar aprotic solvents and large counter-ions, which leave the phenoxide oxygen exposed and highly reactive. Conversely, C-alkylation is favored by conditions that shield the oxygen atom, such as the use of protic solvents, or that decrease its nucleophilicity through tight ion-pairing with small cations. The protocols and principles outlined in this guide provide a robust framework for achieving high regioselectivity in the synthesis of valuable phenolic derivatives.

References

  • The Journal of Physical Chemistry A. (2006). Alkylation of Phenol: A Mechanistic View. ACS Publications. [Link]

  • ResearchGate. (2026). Theoretical Study of the Mechanism and Regioselectivity of the Alkylation Reaction of the Phenoxide Ion in Polar Protic and Aprotic Solvents. [Link]

  • Di Erasmo, B., et al. (2025). Cooperative Lewis Acid/Metal Dual Catalysis for the Selective ortho-Alkylation of Phenols. PMC. [Link]

  • ResearchGate. (2025). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]

  • Royal Society of Chemistry. (2024). Csp2–H functionalization of phenols: an effective access route to valuable materials via Csp2–C bond formation. RSC Publishing. [Link]

  • ResearchGate. (2026). An Assessment of Solvent Effects on the Selectivity of an Alkylation Reaction: A Comparison Between Experiments and Computations. [Link]

  • PharmaXChange.info. (2011). Phenolates- O-alkylation and C-alkylation. [Link]

  • Royal Society of Chemistry. (n.d.). Intramolecular alkylation of phenoxide ions. RSC Publishing. [Link]

  • ResearchGate. (n.d.). The α-C alkylation of phenols with alcohols catalyzed by TiO2-A Reaction conditions. [Link]

  • Google Patents. (n.d.).
  • University of Massachusetts Lowell. (n.d.). Hard-Soft Acid-Base Theory. [Link]

  • University of California, Irvine. (n.d.). CHEM 330 Topics Discussed on Oct 2. [Link]

  • PubMed. (2005). An elementary derivation of the hard/soft-acid/base principle. [Link]

  • PubMed. (2003). Kinetic and thermodynamic barriers to carbon and oxygen alkylation of phenol and phenoxide ion by the 1-(4-methoxyphenyl)ethyl carbocation. [Link]

  • Imperial College London. (2004). Prof D Craig 2.O1 Organic Synthesis Lecture 3. [Link]

  • ACS Publications. (2024). Dehydrative Alkylation of Phenols with Alcohols via Formation of Triflate. [Link]

  • ResearchGate. (n.d.). (PDF) Alkylation of Phenol: A Mechanistic View. [Link]

  • Dalal Institute. (n.d.). Hard and Soft Acids and Bases. [Link]

  • Unknown Source. (n.d.). 1. HARD AND SOFT ACIDS AND BASES (HSAB). [Link]

  • MDPI. (2022). Selective O-alkylation of Phenol Using Dimethyl Ether. [Link]

  • Unknown Source. (n.d.). Hard and Soft Acids and Bases (HSAB) Theory. [Link]

  • Reddit. (2024). Is a base necessary for a phenol O-alkylation using alkyl iodides?. [Link]

  • PharmaXChange.info. (2011). Chemistry of Enolates - C vs O Alkylation. [Link]

  • Wikipedia. (n.d.). Sodium phenoxide. [Link]

  • ResearchGate. (2025). Organic base catalyzed O-alkylation of phenols under solvent-free condition. [Link]

  • Reddit. (2011). What determines whether you trap an enolate or get alkylation (C- versus O-alkylation)?. [Link]

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Troubleshooting & Optimization

preventing polymerization during storage of alpha-chloroacetophenone derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the handling and storage of α-chloroacetophenone and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who utilize these valuable but reactive compounds. Unwanted polymerization during storage can lead to loss of material, inconsistent experimental results, and potential safety hazards.

This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios. Our goal is to equip you with the scientific understanding and practical protocols necessary to ensure the long-term stability of your materials.

Part 1: FAQs - Understanding the Polymerization Problem

This section addresses the fundamental principles governing the stability of α-chloroacetophenone derivatives. Understanding the "why" is critical to implementing effective preventative measures.

Q1: Why is my α-chloroacetophenone derivative polymerizing during storage?

Alpha-chloroacetophenone and its analogues belong to a class of compounds susceptible to free-radical polymerization.[1][2] This process is initiated by the formation of free radicals, which can be triggered by several environmental factors:

  • Heat: Elevated temperatures provide the activation energy needed to generate initial radicals. Thermal decomposition can also be a source of radical initiators.[3]

  • Light: UV light, in particular, possesses sufficient energy to break chemical bonds and create radicals.

  • Contaminants: The presence of peroxides (often found in older ether solvents) or trace metals can catalyze the formation of radicals.

Once initiated, a chain reaction begins where radicals react with monomer units, rapidly forming long polymer chains. This leads to the observed increase in viscosity, cloudiness, or even complete solidification of your material.[4]

Q2: What is the mechanism of polymerization, and how do inhibitors stop it?

The polymerization is a classic free-radical chain reaction. For many vinyl-type monomers, this process is effectively suppressed by inhibitors like hydroquinone (HQ) or its monomethyl ether (MEHQ).[5][6] These inhibitors, however, do not act alone; they require the presence of dissolved oxygen to function.[1][7][8]

The inhibition mechanism can be broken down into a few key steps:

  • Initiation: A radical (R•) is formed from the monomer due to heat, light, or a contaminant.

  • Peroxy Radical Formation: This initial radical (R•) rapidly reacts with dissolved oxygen (O₂) to form a much more stable peroxy radical (ROO•).[2][8]

  • Radical Scavenging: The phenolic inhibitor (e.g., MEHQ) then donates a hydrogen atom to the peroxy radical. This neutralizes the reactive peroxy radical and creates a very stable, resonance-stabilized inhibitor radical that is incapable of continuing the polymerization chain.[1][7][9]

Essentially, the inhibitor and oxygen work in concert to intercept and deactivate the chain-carrying radicals before they can react with the monomer.[7]

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation (Uninhibited) cluster_inhibition 3. Inhibition Pathway Monomer Monomer Radical Radical Monomer->Radical Heat, Light, Contaminants Polymer Polymer Radical->Polymer + Monomer Radical_O2 Radical (R•) Peroxy Peroxy Radical (ROO•) MEHQ Inhibitor (e.g., MEHQ) Stable Stable Products

Part 2: Troubleshooting Guide - Proactive Prevention & Storage

The most effective strategy is to prevent polymerization from occurring in the first place. This section provides actionable protocols and best practices for storage and handling.

Q3: What is the correct way to store my α-chloroacetophenone derivative?

Proper storage is the cornerstone of preventing polymerization. Multiple factors must be controlled simultaneously.

ParameterRecommendationRationale
Temperature Store at 2-8°C.Reduces the rate of potential radical formation and slows inhibitor consumption. Avoid freezing unless specified, as this can cause inhibitor crystallization.
Light Store in an amber or opaque container.[4][10]Protects the material from UV light, a potent initiator of free radicals.
Atmosphere Store under air, not an inert atmosphere.Phenolic inhibitors like MEHQ and HQ require dissolved oxygen to function effectively as radical scavengers.[7][11] Purging with an inert gas will render them ineffective.
Container Use the original manufacturer's container, tightly sealed.[12]Ensures the container material is compatible and minimizes exposure to atmospheric moisture, which can lead to hydrolysis and the formation of corrosive HCl.[13][14]
Purity Ensure the material is free from contaminants.Avoid introducing contaminants like incompatible solvents, metals, or other reactive species that could initiate polymerization.[15]
Q4: The material was supplied with an inhibitor. Do I need to do anything else?

Most vinyl-type monomers are shipped with an inhibitor, typically MEHQ, at a concentration of 10-200 ppm.[5] While this provides good protection for shipping and short-term storage, it is not a permanent solution.

Action Required: For long-term storage (greater than 6 months), it is prudent to monitor the inhibitor concentration. If you suspect depletion or if the material shows any signs of increased viscosity, you may need to add more inhibitor.

Q5: How do I safely add more inhibitor to my material?

If you need to replenish the inhibitor in your stock of α-chloroacetophenone derivative, follow this protocol carefully.

Protocol: Replenishing Polymerization Inhibitor

  • Safety First: Perform all work in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemically resistant gloves.[14]

  • Prepare Inhibitor Stock Solution:

    • Prepare a 1% (10,000 ppm) w/w stock solution of your chosen inhibitor (e.g., MEHQ) in a compatible, high-purity solvent (e.g., toluene or the monomer itself if it is liquid).

    • Calculation Example: To make 10 g of a 1% solution, dissolve 0.1 g of MEHQ in 9.9 g of solvent.

  • Calculate Required Amount: Determine the amount of stock solution needed to bring your monomer to the target inhibitor concentration (e.g., 200 ppm).

    • Calculation Example: To inhibit 500 g of monomer to 200 ppm, you need: (500 g monomer) x (200 g inhibitor / 1,000,000 g monomer) = 0.1 g of pure inhibitor. (0.1 g inhibitor) / (0.01 g inhibitor / g stock solution) = 10 g of stock solution.

  • Addition and Mixing:

    • Gently warm your solid α-chloroacetophenone derivative until it just melts, or if it is a liquid, ensure it is at room temperature.

    • Add the calculated amount of inhibitor stock solution.

    • Mix thoroughly but gently with a clean glass stir rod or by swirling the container until the solution is homogeneous. Avoid vigorous shaking which can incorporate excess air.

  • Labeling and Storage:

    • Clearly label the container with the new inhibitor type and concentration, and the date of addition.

    • Store the re-inhibited material according to the conditions outlined in the table above.

Part 3: Troubleshooting Guide - Reactive Solutions

This section provides guidance on how to proceed when you suspect polymerization has already begun.

Q6: My material has become viscous or contains solid particles. What should I do?

If you observe an increase in viscosity, cloudiness, or the presence of solid precipitates, it is a strong indication that polymerization has started.[4]

Immediate Action Workflow:

G cluster_workflow Troubleshooting Workflow for Suspected Polymerization Start Observe increased viscosity or solid particles Check Is the material still mostly liquid? Salvage Attempt to salvage. Filter out polymer. Re-inhibit the liquid portion. Dispose Material is mostly solid. Do NOT attempt to heat or salvage. Dispose of as hazardous waste. FinalCheck Check purity of salvaged material before use.

  • If Mostly Liquid: You may be able to salvage the remaining monomer. Allow the solid polymer to settle, then carefully decant the liquid portion into a clean container. If the polymer is suspended, you may need to filter it. Immediately add a fresh dose of inhibitor (e.g., 200 ppm MEHQ) to the salvaged liquid as described in the protocol above. It is crucial to re-analyze the purity of this material before use in any experiment.

  • If Mostly Solid: DO NOT ATTEMPT TO HEAT THE MATERIAL. Heating a partially polymerized monomer can lead to a runaway reaction, which is a significant safety hazard.[6] The material is likely unusable and should be disposed of according to your institution's hazardous waste guidelines.

Q7: Can I remove the inhibitor before my reaction?

Yes, inhibitor removal is a common step before performing a controlled polymerization or other reactions where the inhibitor might interfere.

Protocol: Inhibitor Removal via Alumina Column

This method is generally safer than distillation as it avoids heating the uninhibited monomer.[4]

  • Prepare the Column:

    • In a fume hood, pack a glass chromatography column with activated basic alumina. The amount should be roughly 10-20 times the weight of the inhibitor present.

    • Add a small layer of sand to the top of the alumina bed.

  • Dissolve and Load:

    • If your α-chloroacetophenone derivative is a solid, dissolve it in a minimal amount of a non-polar, peroxide-free solvent (e.g., dichloromethane or toluene).

    • Carefully load the solution onto the column.

  • Elute:

    • Elute the monomer from the column using the same solvent. The phenolic inhibitor will be adsorbed onto the basic alumina.

    • Collect the eluent containing the purified, inhibitor-free monomer.

  • Crucial Next Step: USE THE INHIBITOR-FREE MONOMER IMMEDIATELY. [4] It is now highly susceptible to polymerization. If temporary storage is absolutely necessary, keep it cold (0-4°C), in the dark, and use it within a few hours.[4]

By adhering to these guidelines, you can ensure the stability and integrity of your α-chloroacetophenone derivatives, leading to more reliable and safer research outcomes.

References

  • Wiley Online Library. (n.d.). The Role of Hydroquinone Monomethyl Ether in the Stabilization of Acrylic Acid. Available at: [Link]

  • ResearchGate. (n.d.). Illustration of the mechanism of hydroquinone as a polymerization inhibitor. Available at: [Link]

  • Hosea Chem. (2024). Uses of 4-methoxyphenol MEHQ. Available at: [Link]

  • Royal Society of Chemistry. (2025). Inhibition of acrylic acid and acrylate autoxidation. Available at: [Link]

  • PubMed. (2010). Thermal decomposition studies of riot control agent ω-chloroacetophenone (CN) by pyrolysis-gas chromatography-mass spectrometry. Available at: [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: alpha-Chloroacetophenone. Available at: [Link]

  • Alfa Aesar. (2014). Safety Data Sheet: 4'-Chloroacetophenone. Available at: [Link]

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removing unreacted starting material from 2-hydroxy-5-methoxy phenacyl chloride synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 2-Hydroxy-5-Methoxy Phenacyl Chloride

Executive Summary

The synthesis of 2-hydroxy-5-methoxy phenacyl chloride (Target) from 2-hydroxy-5-methoxyacetophenone (Starting Material, SM) typically utilizes reagents like copper(II) chloride (


) or sulfuryl chloride (

).[1][2][3][4] A common failure mode in this workflow is the persistence of unreacted SM (5-15%) which co-crystallizes with the product due to structural similarity and intramolecular hydrogen bonding.

This guide provides a diagnostic workflow, troubleshooting Q&A, and validated purification protocols to isolate the target molecule at >98% purity.

Module 1: Diagnostic & Decision Workflow

Before attempting purification, you must quantify the impurity profile.[1] The starting material and product have distinct spectroscopic signatures but similar chromatographic behaviors.

PurificationLogic Start Crude Reaction Mixture TLC TLC Analysis (Tol:EtOAc 9:1) Start->TLC NMR 1H-NMR Diagnostic (Critical Step) TLC->NMR Confirm Conversion Decision Impurity Level? NMR->Decision Recryst Protocol A: Selective Recrystallization (Ethanol/Water) Decision->Recryst SM < 15% Column Protocol B: Flash Chromatography (Gradient Elution) Decision->Column SM > 15% or 'Oiling Out' Success Pure Product (>98%) Recryst->Success Column->Success

Figure 1: Decision tree for purification based on impurity load. High levels of starting material interfere with crystal lattice formation, necessitating chromatography.[1]

Module 2: Troubleshooting Guide (FAQs)

Q1: My TLC shows a single spot, but NMR indicates a mixture. Why?

A: This is a classic "co-elution" issue. Both the SM and the Target possess a 2-hydroxy group involved in a strong intramolecular hydrogen bond with the carbonyl oxygen. This "locks" both molecules into a similar planar conformation, masking the polarity difference usually introduced by the chlorine atom.

  • The Fix: Switch your TLC solvent system.[5] Standard Hexane:Ethyl Acetate often fails here.[1] Use Toluene:Ethyl Acetate (95:5) .[1] The aromatic solvent (Toluene) interacts via

    
    -stacking and often resolves the slightly more lipophilic chloro-ketone (Target) from the methyl ketone (SM).[1]
    
Q2: How do I definitively quantify the unreacted starting material?

A: Do not rely on HPLC UV area % alone, as the extinction coefficients differ. Use 1H-NMR integration of the alpha-protons.

  • Starting Material (Methyl Ketone): Look for a sharp singlet (

    
    ) around 2.50 – 2.60 ppm .[1]
    
  • Target (Chloromethyl Ketone): Look for a sharp singlet (

    
    ) shifted downfield to 4.60 – 4.80 ppm .[1]
    
  • Calculation: Integrate the

    
     peak (set to 2H).[1] If the 
    
    
    
    peak (3H) integrates to 0.15, you have roughly 5% molar impurity.[1]
Q3: During recrystallization, my product "oils out" instead of crystallizing. What is happening?

A: Oiling out occurs when the melting point of the solvated mixture drops below the boiling point of the solvent, often caused by high impurity levels (the "eutectic" effect).

  • The Fix: You are likely using too much solvent or cooling too fast.

    • Re-dissolve the oil in a minimum amount of warm Dichloromethane (DCM).[1]

    • Add the recrystallization solvent (Ethanol) slowly.[1]

    • Use a nitrogen stream to gently evaporate the DCM before cooling. This "solvent switch" technique encourages nucleation.[1]

Q4: Can I use a chemical wash (like bisulfite) to remove the ketone?

A: NO. While sodium bisulfite removes unhindered ketones, phenacyl chlorides are potent alkylating agents (lachrymators).[1] Bisulfite is a nucleophile and will attack the alpha-carbon, displacing the chloride and destroying your product. Stick to physical separation methods.

Module 3: Validated Purification Protocols

Protocol A: Selective Recrystallization (Primary Method)

Best for crude mixtures with <15% Starting Material.[1]

Principles: The alpha-chloro product is generally less soluble in cold ethanol than the starting methyl ketone due to better crystal packing (halogen bonding interactions).[1]

  • Dissolution: Transfer crude solid (e.g., 5.0 g) to an Erlenmeyer flask. Add Absolute Ethanol (EtOH) (approx. 15-20 mL).[1]

  • Heating: Heat to boiling (

    
    ) with stirring. If solid remains, add EtOH in 1 mL increments until clear.
    
    • Critical: Do not add excess solvent.[1] If the solution is clear but colored, you are at saturation.[1]

  • Nucleation: Remove from heat. Let it cool to room temperature slowly (over 30 mins). Do not use an ice bath yet.[1]

  • Crystallization: Once crystals appear, cool to

    
     in an ice bath for 1 hour.
    
  • Filtration: Filter the crystals.

    • The Wash: Wash the filter cake with ice-cold EtOH:Water (80:20) . The water content increases the polarity of the wash, ensuring the more polar/soluble SM stays in the filtrate while the hydrophobic Target remains on the filter.

Data Expectation:

Parameter Starting Material Target Product
Solubility (Cold EtOH) Moderate/High Low

| Melting Point |


 | 

| | Appearance | Yellowish oil/solid | White/Off-white needles |[1][3][6]
Protocol B: Flash Chromatography (Secondary Method)

Required if SM > 15% or if the reaction generated tarry byproducts.[1]

  • Stationary Phase: Silica Gel (230-400 mesh).[1]

  • Eluent: Toluene:Hexane (1:1) initially, grading to Toluene (100%) .[1]

    • Why Toluene? As noted in the diagnostics, toluene provides better separation factors (

      
      ) for phenolic ketones than simple alkane/ester mixes.[1]
      
  • Loading: Use "Dry Loading."[1] Dissolve crude in DCM, add silica (1:1 mass ratio), and evaporate to a dry powder. Load this powder onto the column. This prevents the "streaming" often seen with liquid loading of chlorinated solvents.

Safety & Handling (Critical)

  • Lachrymator Warning: 2-hydroxy-5-methoxy phenacyl chloride is a structural analog to Chloroacetophenone (CN Gas).[1] It is a severe eye and respiratory irritant.[1]

  • Neutralization: All glassware and mother liquors should be treated with a dilute ammonia or hydroxide solution in a fume hood for 24 hours before disposal to hydrolyze the alkyl chloride.

References

  • Baker, W., & Brown, N. C. (1948).[1][7] The Elbs persulphate oxidation of phenols, and its adaptation to the preparation of monoalkyl ethers of quinols. Journal of the Chemical Society, 2303-2307.[7] (Establishes the synthesis and properties of the 2-hydroxy-5-methoxyacetophenone precursor).

  • Sigma-Aldrich. (n.d.).[1] 2′-Hydroxy-5′-methoxyacetophenone Product Sheet. (Provides physical property data including melting points and solubility profiles).

  • ChemicalBook. (2025).[1] 2-Chloro-2'-hydroxy-5'-methoxyacetophenone Physical Properties. (Verifies melting point depression data for impurity profiling).

  • SpectraBase. (2025).[1][8] Acetophenone, 2-chloro- 1H NMR Data. (Reference for alpha-chloro proton shifts). [1]

Sources

Validation & Comparative

A Guide to the ¹H NMR Spectral Analysis of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of novel compounds is a cornerstone of progress. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, remains one of the most powerful tools for this purpose. This guide provides an in-depth analysis of the ¹H NMR spectrum of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, a substituted α-chloroacetophenone with potential applications in organic synthesis. Due to the limited availability of direct experimental spectra for this specific molecule, this guide will employ a comparative approach, leveraging data from structurally analogous compounds to predict and interpret its ¹H NMR spectrum.

Predicted ¹H NMR Spectrum of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

The ¹H NMR spectrum of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone is predicted to exhibit distinct signals corresponding to the aromatic protons, the methylene protons adjacent to the carbonyl and chlorine, the methoxy group protons, and the phenolic hydroxyl proton. The chemical shifts are influenced by the electronic environment of each proton.

A detailed breakdown of the predicted chemical shifts (δ), multiplicities, and coupling constants (J) is presented below:

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-3~7.30d1H~3.0
H-4~6.95dd1H~9.0, 3.0
H-6~7.10d1H~9.0
-OCH₃~3.80s3H-
-CH₂Cl~4.70s2H-
-OH~11.5s (broad)1H-

Comparative ¹H NMR Spectral Data

To substantiate the predicted spectrum, a comparison with structurally related acetophenones is invaluable. The following table summarizes the experimental ¹H NMR data for key analogues.

CompoundAromatic Protons (δ, ppm)-OCH₃ (δ, ppm)-COCH₃ / -CH₂Cl (δ, ppm)Reference
1-(2-Hydroxy-5-methoxyphenyl)ethanone 6.8-7.4 (m, 3H)3.79 (s, 3H)2.55 (s, 3H)[1]
2-Chloro-1-(4-methoxyphenyl)ethanone 7.92 (d, 2H), 6.94 (d, 2H)3.86 (s, 3H)4.63 (s, 2H)[2][3]
4'-Chloroacetophenone 7.89 (d, 2H), 7.44 (d, 2H)-2.59 (s, 3H)[4][5]
2'-Chloroacetophenone 7.3-7.6 (m, 4H)-2.65 (s, 3H)[6]

In-Depth Spectral Interpretation

The predicted ¹H NMR spectrum of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone can be rationalized by considering the electronic effects of the various substituents on the benzene ring and the side chain.

Aromatic Region (δ 6.8-7.5 ppm)

The three protons on the aromatic ring (H-3, H-4, and H-6) will exhibit distinct signals due to their unique electronic environments.

  • H-6: This proton is ortho to the electron-withdrawing acetyl group and will be the most deshielded of the aromatic protons. It is expected to appear as a doublet due to coupling with H-4.

  • H-4: This proton is ortho to the electron-donating methoxy group and meta to the acetyl group. It will experience coupling from both H-3 and H-6, resulting in a doublet of doublets.

  • H-3: This proton is ortho to the strongly electron-donating hydroxyl group and will be the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H-4.

The electron-withdrawing nature of the acetyl group tends to deshield ortho and para protons, while electron-donating groups like hydroxyl and methoxy groups shield these protons.[7]

Methylene Protons (-CH₂Cl, δ ~4.70 ppm)

The methylene protons are adjacent to both a carbonyl group and a chlorine atom, both of which are strongly electron-withdrawing. This will cause a significant downfield shift, predicted to be around 4.70 ppm. This is consistent with the chemical shift of the analogous protons in 2-chloro-1-(4-methoxyphenyl)ethanone (4.63 ppm).[2] The signal is expected to be a singlet as there are no adjacent protons to couple with.

Methoxy Protons (-OCH₃, δ ~3.80 ppm)

The three protons of the methoxy group are equivalent and will appear as a sharp singlet. Their chemical shift is expected to be around 3.80 ppm, which is typical for methoxy groups attached to an aromatic ring.

Hydroxyl Proton (-OH, δ ~11.5 ppm)

The phenolic hydroxyl proton is expected to be significantly deshielded due to intramolecular hydrogen bonding with the adjacent carbonyl oxygen. This results in a broad singlet at a very downfield chemical shift, typically in the range of 11-12 ppm.

Experimental Protocol: ¹H NMR Spectroscopy of Aromatic Ketones

For researchers seeking to acquire experimental data, the following protocol outlines a standard procedure for the preparation and analysis of aromatic ketone samples by ¹H NMR spectroscopy.[8]

Materials:

  • NMR tube (5 mm)

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Internal standard (e.g., Tetramethylsilane, TMS)

  • Sample (5-10 mg)

  • Pipettes and vials

  • Vortex mixer

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the solid sample into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d).

    • Add a small amount of an internal standard (e.g., TMS, 0.03% v/v).

    • Securely cap the vial and vortex until the sample is completely dissolved.

    • Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.[8]

  • NMR Data Acquisition:

    • Insert the NMR tube into the spectrometer's spinner turbine.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.[8]

  • Data Analysis:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities, and coupling constants to elucidate the molecular structure.

Visualizing Molecular Structure and Key Interactions

The following diagrams illustrate the molecular structure of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone and the key interactions influencing its ¹H NMR spectrum.

G cluster_Aromatic Aromatic System cluster_SideChain Side Chain H3 H-3 (ortho to -OH) ~7.30 ppm (d) H4 H-4 (ortho to -OCH3) ~6.95 ppm (dd) H3->H4 J ≈ 3.0 Hz H6 H-6 (ortho to -C(O)R) ~7.10 ppm (d) H4->H6 J ≈ 9.0 Hz CH2Cl -CH2Cl (adjacent to C=O & Cl) ~4.70 ppm (s) OCH3 -OCH3 ~3.80 ppm (s) OH -OH (H-bonded) ~11.5 ppm (s, broad)

Caption: Predicted ¹H NMR assignments and key couplings.

Conclusion

The ¹H NMR spectrum of 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone can be confidently predicted through a comparative analysis of structurally related compounds. The key spectral features include three distinct aromatic signals, a downfield singlet for the methylene protons, a characteristic methoxy singlet, and a significantly deshielded hydroxyl proton signal due to intramolecular hydrogen bonding. This guide provides a robust framework for researchers to interpret experimental data and confirm the structure of this and similar α-chloroacetophenone derivatives.

References

  • PubChem. 1-(2-Hydroxy-5-methoxyphenyl)ethan-1-one. [Link] [1]2. Supporting Information for Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models. [Link]

  • SpectraBase. 2-Chloro-1-(4-methoxyphenyl)ethanone. [Link] [3]15. PMC. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

  • PMC. The crystal structure of 1-(2-hydroxy-5-methoxyphenyl)ethanone 4,4-dimethylthiosemicarbazone. [Link]

  • ResearchGate. Figure S25. 1 H NMR spectrum of 1-(3-Methoxyphenyl)ethanone oxime (2m). [Link]

  • ResearchGate. Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. [Link]

Sources

A Senior Application Scientist's Guide to Distinguishing 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone from its 4-Methoxy Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the intricate landscape of pharmaceutical synthesis and drug development, the precise identification of positional isomers is not merely an academic exercise; it is a critical determinant of a program's success. Subtle shifts in substituent placement on an aromatic ring can profoundly alter a molecule's biological activity, toxicity, and pharmacokinetic profile. This guide provides an in-depth, data-supported framework for distinguishing 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone from its challenging 4-methoxy positional isomers. We will move beyond theoretical discussions to provide field-proven insights and actionable experimental protocols, empowering researchers to navigate this common analytical challenge with confidence.

The Synthetic Context: Why These Isomers Emerge

The target molecule, 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone, and its 4-methoxy isomers are typically synthesized via electrophilic aromatic substitution, most commonly the Friedel-Crafts acylation or the Fries rearrangement.[1][2] The inherent nature of these reactions, governed by the directing effects of the hydroxyl and methoxy substituents on the phenol precursor, often leads to a mixture of ortho- and para-acylated products.

For instance, the chloroacetylation of 4-methoxyphenol can theoretically yield two primary isomers, as the incoming chloroacetyl group is directed to the positions ortho to the activating hydroxyl group. This synthetic reality necessitates robust analytical methods to confirm the identity of the desired isomer and quantify any isomeric impurities.

Molecular Structures and Key Differentiators

Before delving into the analytical data, it is crucial to visualize the structural differences between the target compound and its primary 4-methoxy isomers.

  • Target Compound: 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone

  • Isomer A: 2-Chloro-1-(3-hydroxy-4-methoxyphenyl)ethanone

  • Isomer B: 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone

The key to distinguishing these compounds lies in how the relative positions of the electron-donating (-OH, -OCH₃) and electron-withdrawing (-COCH₂Cl) groups influence the electronic environment of the aromatic ring and the molecule as a whole.

G cluster_target Target Compound 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone cluster_isomerA Isomer A 2-Chloro-1-(3-hydroxy-4-methoxyphenyl)ethanone cluster_isomerB Isomer B 2-Chloro-1-(2-hydroxy-4-methoxyphenyl)ethanone Target IsomerA IsomerB

Figure 1: Structures of the target compound and its 4-methoxy isomers.

Spectroscopic Fingerprinting: A Multi-Technique Approach

No single analytical technique can unequivocally identify an isomer in all circumstances. A robust characterization relies on the convergence of data from multiple spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.

¹H NMR Spectroscopy: Unraveling Proton Environments

The aromatic region of the ¹H NMR spectrum provides the most definitive clues. The substitution pattern dictates the number of distinct aromatic protons and their coupling patterns (splitting).

  • Target Compound (2-hydroxy-5-methoxy): We predict three aromatic protons in a characteristic splitting pattern. The proton ortho to the carbonyl group will be significantly deshielded.

  • Isomer A (3-hydroxy-4-methoxy): This isomer will also show three distinct aromatic protons, but their chemical shifts and coupling constants will differ due to the altered positions of the substituents relative to each other.

  • Isomer B (2-hydroxy-4-methoxy): This isomer also presents three aromatic protons. A key distinguishing feature will be the significant downfield shift of the hydroxyl proton due to strong intramolecular hydrogen bonding with the ortho-carbonyl group, a feature it shares with the Target Compound but not Isomer A.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The chemical shifts of the aromatic carbons are highly sensitive to the electronic effects of the substituents. The carbon atom directly attached to the electron-withdrawing carbonyl group will be the most downfield-shifted among the aromatic carbons.

Compound Key Predicted ¹H NMR Features (Aromatic Region) Key Predicted ¹³C NMR Features
Target Compound Three distinct aromatic protons.Unique set of 6 aromatic carbon signals. Carbonyl (C=O) signal expected around 195-205 ppm.
Isomer A Three distinct aromatic protons with a different splitting pattern from the target.Different chemical shifts for aromatic carbons compared to the target due to altered substituent effects.
Isomer B Three distinct aromatic protons; pattern will differ from both the target and Isomer A.Unique set of 6 aromatic carbon signals, distinguishable from the other two isomers.

Note: The table presents predicted features based on known substituent effects. Experimental data should be acquired for definitive assignment.

Mass Spectrometry (MS): Insights from Fragmentation

While all three isomers have the same molecular weight and will thus exhibit the same molecular ion peak (M⁺) in a mass spectrum, their fragmentation patterns under electron ionization (EI) can provide structural clues. The primary fragmentation pathway for such ketones is typically alpha-cleavage, leading to the formation of a stable acylium ion.

G M Molecular Ion (M+) m/z = 200/202 Acylium Acylium Ion [M - CH2Cl]+ M->Acylium α-cleavage CH2Cl Chloromethyl Radical [CH2Cl]• LossOfCO [Acylium - CO]+ Acylium->LossOfCO Loss of CO

Figure 2: Predicted primary fragmentation pathway in EI-MS.

The relative abundances of fragment ions may differ slightly between isomers due to the influence of the substituent positions on bond strengths and ion stability. However, distinguishing these isomers based solely on conventional EI-MS is challenging and often inconclusive. Tandem mass spectrometry (MS/MS) would be required to elicit more structurally informative fragmentation.

Infrared (IR) Spectroscopy: Functional Group Analysis

IR spectroscopy is excellent for confirming the presence of key functional groups but is less powerful for distinguishing positional isomers. All three compounds will exhibit characteristic absorption bands for:

  • O-H stretch (hydroxyl): A broad band around 3200-3600 cm⁻¹. The position and shape of this band can be subtly influenced by hydrogen bonding. For the Target Compound and Isomer B, intramolecular hydrogen bonding may result in a broader, more downfield absorption compared to Isomer A.

  • C=O stretch (ketone): A strong, sharp band around 1650-1700 cm⁻¹. The electronic effects of the ring substituents can slightly shift this frequency.

  • C-O stretch (ether and phenol): Bands in the 1200-1300 cm⁻¹ region.

  • C-Cl stretch: Typically in the 600-800 cm⁻¹ region.

While subtle differences may exist, relying on IR alone for definitive identification is not recommended.

Chromatographic Separation: The Key to Isomer Resolution

For a definitive analysis, especially for quantification, physical separation of the isomers is essential. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for this purpose.

High-Performance Liquid Chromatography (HPLC) Protocol

Reverse-phase HPLC is a highly effective method for separating these isomers based on their differing polarities.

HPLC_Workflow prep Sample Preparation (Dissolve in Mobile Phase) inject Injection (5-10 µL) prep->inject separation HPLC Separation (C18 Column) inject->separation detection UV Detection (e.g., 280 nm) separation->detection analysis Data Analysis (Retention Time & Peak Area) detection->analysis

Figure 3: General HPLC workflow for isomer analysis.

Step-by-Step HPLC Methodology:

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

  • Column:

    • A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a robust starting point. Phenyl-hexyl columns can also offer alternative selectivity through π-π interactions.[3]

  • Mobile Phase:

    • A gradient elution is recommended for optimal separation.

    • Mobile Phase A: Water with 0.1% formic acid or phosphoric acid.

    • Mobile Phase B: Acetonitrile or Methanol with 0.1% of the same acid.

  • Gradient Program (Example):

    • Start with a higher percentage of aqueous phase (e.g., 70% A) and gradually increase the organic phase (e.g., to 95% B) over 15-20 minutes.

  • Flow Rate:

    • 1.0 mL/min.

  • Column Temperature:

    • 30-40 °C to ensure reproducible retention times.

  • Detection:

    • Monitor at a wavelength where all isomers show significant absorbance, typically around 280 nm.

  • Sample Preparation:

    • Prepare standards of each known isomer and the unknown mixture in the initial mobile phase composition at a concentration of approximately 0.1-1.0 mg/mL. Filter all samples through a 0.45 µm syringe filter before injection.[4]

Expected Outcome: The isomers will elute at different retention times due to subtle differences in their polarity. The elution order will depend on the specific stationary and mobile phases used, but generally, less polar compounds elute later in reverse-phase chromatography.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC is an excellent alternative, particularly when coupled with a mass spectrometer for definitive peak identification. The separation is based on differences in boiling points and interactions with the stationary phase.

Step-by-Step GC-MS Methodology:

  • Instrumentation:

    • GC system with a split/splitless injector and a capillary column, coupled to a mass spectrometer.

  • Column:

    • A mid-polarity column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness), is a suitable choice.

  • Carrier Gas:

    • Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Injector:

    • Splitless injection at 250 °C.

  • Oven Temperature Program (Example):

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10-15 °C/min.

    • Final hold: 5 minutes at 280 °C.

  • Mass Spectrometer:

    • Electron Ionization (EI) at 70 eV.

    • Scan range: m/z 40-350.

  • Sample Preparation:

    • Dissolve samples in a volatile solvent like ethyl acetate or dichloromethane. Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve peak shape and prevent tailing, but is often not required with modern columns.

Expected Outcome: The isomers will be separated based on their volatility. The mass spectrometer will confirm that the separated peaks correspond to isomers of the same molecular weight and will provide fragmentation patterns for each, aiding in their identification when compared against a library or known standards.

Conclusion: A Self-Validating System

Distinguishing between 2-Chloro-1-(2-hydroxy-5-methoxyphenyl)ethanone and its 4-methoxy isomers is a challenge that demands a systematic and multi-faceted analytical approach. While NMR provides the most definitive structural information, chromatographic separation by HPLC or GC is essential for the quantification of individual isomers in a mixture.

By combining the insights from ¹H NMR, which reveals the unique proton environments of each isomer, with the resolving power of chromatography, researchers can create a self-validating system. The retention time from a calibrated chromatographic method provides the initial identification, which is then unequivocally confirmed by the characteristic spectroscopic fingerprint of the isolated or detected compound. This rigorous, data-driven methodology ensures the integrity of your research and the quality of your synthetic products.

References

  • Mounir, A., et al. (2022). Synthesis and crystal structure of 2-chloro-1-(3-hydroxyphenyl)ethanone. IUCrData, 7(11). Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Hydroxyacetophenone on Newcrom R1 HPLC column. Retrieved from [Link]

  • Wikipedia contributors. (2020, March 18). Fries rearrangement. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical and Analytical Acta, 13(674). Available at: [Link]

  • MDPI. (2025, November 11). Comparative Study on the Catalytic Chloroacetylation of Phenol and Methoxyphenols Using FECL3 and FECL3·6H2O. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.